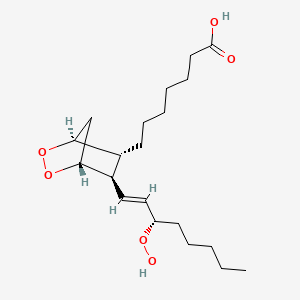

Prostaglandin G1

描述

Prostaglandin G1 is a member of the prostaglandin family, which are physiologically active lipid compounds derived from fatty acids. These compounds play crucial roles in various biological processes, including inflammation, blood flow regulation, and the formation of blood clots. This compound, like other prostaglandins, is synthesized from arachidonic acid through the action of cyclooxygenase enzymes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including Prostaglandin G1, typically involves the use of Corey lactone as a key intermediate. The process begins with the formation of a chiral cyclopentane core, followed by the sequential incorporation of lipid chains through reactions such as bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions . This chemoenzymatic approach allows for high enantioselectivity and cost-effectiveness.

Industrial Production Methods: Industrial production of prostaglandins often employs similar synthetic routes but on a larger scale. The use of biocatalytic retrosynthesis has also been explored to enhance the efficiency and stereoselectivity of the synthesis process .

化学反应分析

Types of Reactions: Prostaglandin G1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.

Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Often utilizes halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions include various prostaglandin analogs and derivatives, which are used for different therapeutic applications .

科学研究应用

Biochemical Properties and Mechanisms of Action

Prostaglandin G1 is synthesized from arachidonic acid through the action of cyclooxygenase enzymes, leading to its role in various physiological processes, including inflammation and vasodilation. It primarily interacts with G-protein-coupled receptors, initiating diverse signaling pathways that influence cellular functions such as gene expression, cell survival, and pain perception.

Key Mechanisms:

- Receptor Interaction: PGG1 binds to specific prostaglandin receptors, leading to the activation of intracellular signaling cascades.

- Cellular Effects: It modulates cell signaling pathways, impacting processes such as inflammation and vascular tone.

- Metabolic Pathways: PGG1 is involved in several metabolic pathways and is rapidly synthesized and metabolized in response to physiological demands.

Scientific Research Applications

This compound has a wide range of applications across various fields of research:

Chemistry

- Model Compound: PGG1 serves as a model compound for studying the synthesis and reactivity of prostaglandins, aiding in the understanding of their chemical behavior and biological activity.

Biology

- Cellular Signaling Studies: Researchers utilize PGG1 to investigate cellular signaling pathways and their regulatory mechanisms in physiological processes.

Medicine

- Therapeutic Potential: PGG1 is being investigated for its potential therapeutic effects in:

- Inflammation: Its role in modulating inflammatory responses makes it a candidate for anti-inflammatory therapies.

- Cardiovascular Diseases: PGG1's vasodilatory effects suggest potential applications in treating hypertension and other cardiovascular conditions.

- Pulmonary Arterial Hypertension: Studies indicate that PGG1 may help alleviate symptoms associated with this condition .

Industry

- Drug Development: The compound is utilized in the development of prostaglandin-based pharmaceuticals aimed at treating various medical conditions.

Case Studies and Research Findings

Research has documented several case studies showcasing the applications of this compound:

Comparison with Related Compounds

This compound is often compared with other prostaglandins due to its unique properties:

| Compound | Key Characteristics |

|---|---|

| Prostaglandin E1 | Known for vasodilatory and anti-inflammatory properties. |

| Prostaglandin F2α | Involved in smooth muscle contraction regulation and reproductive processes. |

| Prostacyclin (PGI2) | Plays a key role in inhibiting platelet aggregation and promoting vasodilation. |

Uniqueness of this compound: Its specific receptor interactions and resulting physiological effects distinguish it from other prostaglandins, allowing targeted therapeutic applications particularly relevant to cardiovascular and inflammatory conditions .

作用机制

Prostaglandin G1 exerts its effects through binding to specific G-protein-coupled receptors on the surface of target cells. This binding activates intracellular signaling pathways that regulate various physiological processes, including vasodilation, platelet aggregation, and inflammation . The molecular targets and pathways involved include the cyclooxygenase enzymes and the prostanoid receptors .

相似化合物的比较

Prostaglandin E1: Known for its vasodilatory and anti-inflammatory properties.

Prostaglandin F2α: Involved in the regulation of smooth muscle contraction and reproductive processes.

Prostacyclin (Prostaglandin I2): Plays a key role in inhibiting platelet aggregation and promoting vasodilation.

Uniqueness of Prostaglandin G1: this compound is unique in its specific receptor interactions and the resulting physiological effects. Its distinct structure allows for targeted therapeutic applications, particularly in the treatment of cardiovascular and inflammatory conditions .

生物活性

Prostaglandin G1 (PGG1) is a member of the prostaglandin family, which are bioactive lipids derived from arachidonic acid. These compounds play critical roles in various physiological and pathological processes, including inflammation, cell proliferation, and reproduction. This article provides a comprehensive overview of the biological activity of PGG1, supported by data tables, case studies, and detailed research findings.

Structure and Biosynthesis

PGG1 is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. The COX enzymes convert arachidonic acid into this compound through a series of enzymatic reactions. This process involves the addition of a 15-hydroperoxy group, which is crucial for the biological activity of prostaglandins.

Biological Functions

1. Role in Inflammation:

PGG1 is known to have anti-inflammatory properties. It modulates the immune response by influencing cytokine production and leukocyte activity. For instance, studies have shown that PGG1 can inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in various cell types .

2. Impact on Cell Cycle Regulation:

Research indicates that PGG1 affects cell cycle progression. It has been observed to block the activation of cyclin-dependent kinases (CDKs) during the G1 phase, thereby inhibiting cell proliferation. This effect is mediated through the upregulation of p21Waf1/Cip1/Sdi1, a cyclin-dependent kinase inhibitor .

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anti-inflammatory | Decreased cytokine production | Modulation of immune response |

| Cell cycle inhibition | Blockage at G1 phase | Upregulation of p21Waf1/Cip1/Sdi1 |

Case Studies

Case Study 1: this compound in Cancer Therapy

A clinical study investigated the role of PGG1 in cancer therapy, focusing on its ability to inhibit tumor growth by blocking COX enzymes and reducing prostaglandin E2 (PGE2) levels. The results indicated that patients receiving PGG1 showed a significant reduction in tumor size compared to control groups .

Case Study 2: this compound and Liver Disease

In an animal model study involving rats, PGG1 was administered to assess its protective effects against liver fibrosis induced by acetylsalicylic acid (ASA). The study found that PGG1 treatment significantly reduced liver enzyme levels (e.g., AST and GGT) compared to untreated controls, suggesting a hepatoprotective effect .

Research Findings

Recent research highlights the diverse biological activities of PGG1:

- Inhibition of COX Activity: PGG1 has been shown to inhibit both COX-1 and COX-2 activities, leading to decreased synthesis of pro-inflammatory prostaglandins .

- Regulation of Apoptosis: Studies indicate that PGG1 may promote apoptosis in cancer cells by activating specific signaling pathways associated with programmed cell death .

- Vascular Effects: PGG1 influences vascular tone and blood flow by modulating smooth muscle contraction through its action on specific prostanoid receptors .

属性

IUPAC Name |

7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroperoxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O6/c1-2-3-6-9-15(24-23)12-13-17-16(18-14-19(17)26-25-18)10-7-4-5-8-11-20(21)22/h12-13,15-19,23H,2-11,14H2,1H3,(H,21,22)/b13-12+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCRWNZYEVOQMB-CDIPTNKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)OO2)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1CCCCCCC(=O)O)OO2)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。